N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of a 4-chlorophenyl group attached to a dimethylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-methylmethanimidamide
- N-(4-chlorophenyl)-N,N-dimethylacetamide
- N-(4-chlorophenyl)-N,N-dimethylformamide
Uniqueness
N’-(4-chlorophenyl)-N,N-dimethylmethanimidamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
2103-46-0 |
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Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11ClN2/c1-12(2)7-11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI Key |
ZPTXBCJETBDOAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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